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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B1683584

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 is a piperazine derivative that has been extensively utilized as a research tool in
neuroscience and pharmacology. Initially characterized as a potent and selective "silent"
antagonist for the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more
complex pharmacological profile.[1][2][3] Notably, WAY-100635 also functions as a potent full
agonist at the dopamine D4 receptor.[4][5] This dual activity necessitates careful consideration
in the design and interpretation of studies employing this compound. This guide provides an in-
depth overview of the chemical properties, pharmacological data, experimental protocols, and
signaling pathways associated with WAY-100635 maleate.

Chemical and Physical Properties

There is some discrepancy in the literature and commercial listings regarding the CAS number
for WAY-100635 maleate. Both 1092679-51-0 and 634908-75-1 are frequently cited for the
maleate salt. Researchers should verify the specific CAS number with their supplier. The
properties of the maleate salt are summarized below.
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Property

Value

Citations

Chemical Name

N-[2-[4-(2-Methoxyphenyl)-1-
piperazinyl]ethyl]-N-2-
pyridinylcyclohexanecarboxami

[3]

de maleate
Synonyms WAY 100635 maleate [61[7]
CAS Number 1092679-51-0 or 634908-75-1 [31[6]1[71[8]

Molecular Formula

C25H34N402 - C4H40a4

[3](8]

Molecular Weight 538.64 g/mol [3][8]
Appearance White to off-white solid/powder  [6]

N Soluble in water (up to 25 mM
Solubility [7]

or 50 mM) and DMSO.

Pharmacological Data

WAY-100635 exhibits high affinity for the 5-HT1A receptor, where it acts as a silent antagonist,

and for the dopamine D4 receptor, where it acts as a full agonist. Its selectivity for the 5-HT1A

receptor is over 100-fold compared to other 5-HT receptor subtypes and other major

neurotransmitter receptors.[2]

Table 1: Receptor Binding Affinities of WAY-100635
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] ] Affinity o
Receptor Species Assay Type Ligand Citations
Value
. [3H]8-OH-
5-HT1A Rat Displacement plCso: 8.87 [2][7]
DPAT
) [3H]8-OH-
Rat Displacement ICs0: 1.35nM  [1]
DPAT
Rat Displacement  Ki: 0.84 nM [7]
_ [BH]WAY-
Rat Saturation Kbp: 0.37 nM [9]
100635
_ [BH]WAY-
Human Saturation Kp: 1.1 nM [10]
100635
Dopamine D21 Binding Ki: 940 nM [415]
Dopamine Dz Binding Ki: 370 nM [4115]
Dopamine o
Binding Ki: 16 nM [4115]
Da.z2
_ [BH]WAY-
Saturation KD: 2.4 nM [41[5]
100635
Dopamine o
Binding Ki: 3.3 nM [5]
Da.a
o1-Adrenergic  plCso: 6.6
5-HT2a Binding Ki: 6260 nM [8]
5-HTz2e Binding Ki: 24 nM [8]

Table 2: Functional Activity of WAY-100635
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.. . Potency e .-
Receptor Activity Assay Cell Line Citations
(ECs0)
Silent Dorsal Raphe  Anesthetized
5-HT1A , - - [2]
Antagonist Firing Rat
) [3°S]GTPYS
Antagonist o pAz: 9.71 [21[7]
Binding
Dopamine ] cAMP HEK-Da4.4
Full Agonist ] 9.7 nM [4115]
Da.a accumulation cells

Signaling Pathways

WAY-100635 interacts with two distinct G-protein coupled receptor (GPCR) signaling pathways.
As an antagonist at the 5-HT1A receptor, it blocks the endogenous signaling of serotonin.
Conversely, as an agonist at the dopamine D4 receptor, it mimics the action of dopamine. Both
receptors are coupled to the Gi/o alpha subunit, which inhibits adenylyl cyclase activity, leading
to a decrease in intracellular cyclic AMP (cCAMP) levels.

Dopamine D4 Receptor Pathway

Activates

5-HT1A Receptor

Blocks

WAY-100635

Click to download full resolution via product page

Signaling pathways modulated by WAY-100635.
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Experimental Protocols

WAY-100635 is a versatile tool used in a variety of experimental paradigms. Below are
methodologies for key experiments cited in the literature.

In Vitro Radioligand Binding Assay ([*H]WAY-100635)

This protocol is used to determine the affinity (KD) and density (Bmax) of 5-HT1A receptors in
tissue homogenates.

o Tissue Preparation: Rat hippocampal membranes are prepared and suspended in a buffer
solution. Protein concentration is determined using a standard assay (e.g., BCA assay).

Saturation Binding:

o Aliquots of membrane homogenate (e.g., 50-120 ug protein) are incubated with increasing
concentrations of [BH]WAY-100635 in a final volume of 250 pL.[11]

o Incubation is typically carried out at 30°C for 60 minutes.[11]

o Non-specific binding is determined in a parallel set of tubes containing a high
concentration of a non-labeled competing ligand (e.g., 10 uM serotonin).

Assay Termination: The incubation is terminated by rapid vacuum filtration through glass
fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[11] Filters are then washed
multiple times with ice-cold buffer to remove unbound radioligand.

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. Saturation binding data are analyzed using non-linear regression (e.g., Scatchard
analysis) to derive Kb and Bmax values.[9]

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol assesses the antagonist properties of WAY-100635 at the somatodendritic 5-
HT1A autoreceptors on serotonergic neurons.
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e Animal Preparation: Male rats are anesthetized (e.g., with chloral hydrate). A recording
microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the
extracellular single-unit activity of identified serotonergic neurons.

e Drug Administration:

o The 5-HT1A agonist 8-OH-DPAT is administered (e.g., intravenously) to induce a
characteristic inhibition of neuronal firing.

o WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the 8-OH-
DPAT challenge. Doses typically range from 0.003 to 0.1 mg/kg.[2][12]

» Data Acquisition and Analysis: The firing rate of individual neurons is recorded before and
after drug administration. The ability of WAY-100635 to block the 8-OH-DPAT-induced
suppression of firing is quantified. WAY-100635 itself should not alter the basal firing rate,
confirming its silent antagonist profile at these receptors.[2]
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Workflow for in vivo electrophysiology.

Behavioral Studies: Antagonism of 8-OH-DPAT-Induced
Behaviors

This set of protocols evaluates the in vivo potency and efficacy of WAY-100635 in blocking
behavioral responses mediated by 5-HT1A receptor activation.

e Animals: Studies are typically conducted in rats or mice.

e Drug Administration: WAY-100635 is administered (commonly subcutaneously) at various
doses (e.g., 0.003 - 0.1 mg/kg) prior to the administration of 8-OH-DPAT.[2]
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e Behavioral Models:

o 8-OH-DPAT-Induced Hypothermia: Core body temperature is measured at regular
intervals after drug administration. 8-OH-DPAT induces a drop in body temperature, which
is antagonized by WAY-100635. The IDso (the dose required to inhibit 50% of the
maximum effect) is calculated.[2]

o "5-HT Syndrome": Animals are observed for characteristic behaviors induced by 8-OH-
DPAT, such as flat body posture, forepaw treading, and head weaving. The ability of WAY-
100635 to block the expression of these behaviors is scored.[1]

o Radial Arm Maze: This task assesses spatial working memory. 8-OH-DPAT impairs
performance, and the reversal of this impairment by WAY-100635 is measured.[13]

o Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, dose-
response curves) to determine the minimum effective dose and 1Dso of WAY-100635.[2]

Positron Emission Tomography (PET) Imaging

Radiolabeled WAY-100635 (e.g., [**C]JWAY-100635) is used to visualize and quantify 5-HT1A
receptors in the living human brain.

e Radioligand Synthesis: [1*C]WAY-100635 is synthesized with high specific activity.
e Subject Protocol:

o Atransmission scan is performed for attenuation correction, followed by intravenous
injection of the radioligand.

o Dynamic 3D PET scans are acquired over a period of 60-90 minutes.[14]

o Arterial blood sampling may be performed to measure the concentration of the radioligand
in plasma for full kinetic modeling.

e Image Analysis:

o Regions of interest (ROIs) are drawn on co-registered MRI scans for anatomical
reference.
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o Time-activity curves are generated for each ROI.

o The binding potential (BP), an index of receptor density and affinity, is calculated using
kinetic modeling or reference tissue models (using the cerebellum as a reference region,
which has a very low density of 5-HT1A receptors).[14][15] High binding is typically
observed in the cerebral cortex, hippocampus, and raphe nuclei.[14]

Conclusion

WAY-100635 maleate is a critical pharmacological tool with a well-defined dual-action profile
as a 5-HT1A silent antagonist and a D4 full agonist. This complex pharmacology underscores
the importance of using appropriate doses and control experiments to dissect the specific
receptor contributions to observed effects. The data and protocols summarized in this guide are
intended to provide researchers with a thorough understanding of WAY-100635, facilitating its
effective use in advancing the fields of neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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